molecular formula C13H12O3 B1625415 3-(Benzyloxy)benzene-1,2-diol CAS No. 52800-47-2

3-(Benzyloxy)benzene-1,2-diol

Cat. No.: B1625415
CAS No.: 52800-47-2
M. Wt: 216.23 g/mol
InChI Key: APEOFGNAYJBNMD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzene-1,2-diol is an organic compound with the molecular formula C13H12O3 It is characterized by a benzene ring substituted with a benzyloxy group and two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)benzene-1,2-diol typically involves the reaction of catechol (benzene-1,2-diol) with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of catechol attacks the benzyl chloride, resulting in the formation of the benzyloxy group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding dihydroxybenzene derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl chloride (C7H7Cl), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydroxybenzene derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

3-(Benzyloxy)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)benzene-1,2-diol depends on its specific application. In biological systems, it may exert its effects through interactions with cellular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Catechol (Benzene-1,2-diol): Similar structure but lacks the benzyloxy group.

    Hydroquinone (Benzene-1,4-diol): Similar structure but with hydroxyl groups at the 1 and 4 positions.

    Resorcinol (Benzene-1,3-diol): Similar structure but with hydroxyl groups at the 1 and 3 positions.

Uniqueness

3-(Benzyloxy)benzene-1,2-diol is unique due to the presence of both benzyloxy and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-phenylmethoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEOFGNAYJBNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475078
Record name 3-(Benzyloxy)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52800-47-2
Record name 3-(Benzyloxy)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-2-methyl-4-benzyloxy-1,3-benzodioxole (13.6 g., 0.05 mole), methanol (210 ml.) and 5N hydrochloric acid (210 ml.) is stirred under reflux in an atmosphere of nitrogen for 10 hours. Most of the methanol is distilled off under vacuum and the product then extracted with ether. The ethereal solution is washed with water, dried over magnesium sulfate followed by calcium sulfate and evaporated to dryness to yield the crude 3-benzyloxy-catechol which can be recrystallized from di-isopropyl ether.
Name
2-methoxy-2-methyl-4-benzyloxy-1,3-benzodioxole
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Using the procedure of Example 13, 25.22 g of pyrogallol, 35.1 ml of triethyl borate and 23.76 ml of benzyl bromide were reacted to obtain 33.8 g of the expected product in the form of a thick red oil after chromatography on silica eluting with a cyclohexane - ethyl acetate (6-4) mixture (Yield: 78%).
Name
cyclohexane - ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.22 g
Type
reactant
Reaction Step Two
Quantity
35.1 mL
Type
reactant
Reaction Step Three
Quantity
23.76 mL
Type
reactant
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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